molecular formula C11H13BrN2O3 B13051479 Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate

Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate

Cat. No.: B13051479
M. Wt: 301.14 g/mol
InChI Key: GNTRMANIVQAGSJ-SNAWJCMRSA-N
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Description

Structure and Synthesis Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-yl)acrylate is a pyridine-derived acrylate ester featuring a bromo substituent at position 5, a methoxy group at position 2, and an amino group at position 4 (Figure 1). It is synthesized via a Heck-type coupling reaction between 5-bromo-3-iodo-2-methoxypyridin-4-amine and ethyl acrylate under palladium catalysis, followed by purification using Biotage column chromatography (DCM, 100%), yielding a colorless solid (62% yield) .

Properties

Molecular Formula

C11H13BrN2O3

Molecular Weight

301.14 g/mol

IUPAC Name

ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C11H13BrN2O3/c1-3-17-9(15)5-4-7-10(13)8(12)6-14-11(7)16-2/h4-6H,3H2,1-2H3,(H2,13,14)/b5-4+

InChI Key

GNTRMANIVQAGSJ-SNAWJCMRSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C(=CN=C1OC)Br)N

Canonical SMILES

CCOC(=O)C=CC1=C(C(=CN=C1OC)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: Introduction of a bromine atom to the pyridine ring.

    Amination: Substitution of a hydrogen atom with an amino group.

    Methoxylation: Introduction of a methoxy group.

    Esterification: Formation of the ethyl ester group.

    Aldol Condensation: Formation of the acrylate moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while substitution may produce various substituted pyridine derivatives.

Scientific Research Applications

Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Positional Isomers

Ethyl (E)-3-(2-amino-5-bromopyridin-3-yl)acrylate (CAS 943419-35-0)
  • Molecular Formula : C₁₀H₁₁BrN₂O₂.
  • Molecular Weight : 286.13 g/mol.
  • Key Differences: Amino group at position 2 instead of 4.
Ethyl (E)-3-(5-bromo-2-methoxypyridin-3-yl)acrylate
  • Molecular Formula: C₁₁H₁₂BrNO₃.
  • Molecular Weight : 286.125 g/mol.
  • Implications: Lower solubility in polar solvents compared to the amino-substituted analog .

Functional Group Variations

Ethyl (E)-3-(2,4,5-trimethoxyphenyl)acrylate
  • Molecular Formula : C₁₄H₁₈O₅.
  • Molecular Weight : 266.29 g/mol.
  • Key Differences : Replaces pyridine with a trimethoxyphenyl ring.

Data Tables

Table 2. Physicochemical Properties

Property Target Compound 2-Amino-5-bromo Analog 5-Bromo-2-methoxy Analog Trimethoxyphenyl Analog
Solubility High (polar) Moderate Low Very low
Melting Point Not reported Not reported Not reported Predicted: 166°C
Reactivity Nucleophilic Moderate Electrophilic π-Stacking

Research Findings and Implications

  • Hydrogen Bonding: The amino group in the target compound facilitates intermolecular interactions, critical for crystal engineering and biological activity .
  • Synthetic Versatility: Bromo and methoxy groups enable diverse functionalization (e.g., Suzuki coupling in ), while amino groups direct regioselectivity in cyclization reactions .

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